molecular formula C17H9F4NO2 B13078618 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid CAS No. 897561-78-3

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Cat. No.: B13078618
CAS No.: 897561-78-3
M. Wt: 335.25 g/mol
InChI Key: SISVFTSCVOHXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. Similar compounds include:

These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, with the CAS number 897561-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H9F4NO2C_{17}H_9F_4NO_2, with a molecular weight of approximately 335.25 g/mol. The presence of the trifluoromethyl group and the fluorine atom in its structure is significant for its biological activity, influencing both solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro tests demonstrated that this compound exhibited notable antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin. The results indicated that structural modifications in quinoline derivatives significantly enhanced their antibacterial efficacy .

Antibacterial Activity Data Table

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
AmpicillinStaphylococcus aureus20
GentamicinEscherichia coli18

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound inhibited cell proliferation significantly, demonstrating an IC50 value comparable to that of established chemotherapeutics such as cisplatin. Mechanistic studies suggested that the compound induces apoptosis through oxidative stress pathways, increasing reactive oxygen species (ROS) levels and modulating antioxidant enzyme activities .

Anticancer Activity Data Table

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS
HeLa30Cell cycle arrest
A54928Modulation of antioxidant enzymes

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among them, the derivative containing the trifluoromethyl group exhibited superior activity against MRSA compared to other tested compounds .
  • Anticancer Evaluation : In a comprehensive screening involving over 200 derivatives, compounds similar to this compound showed promising results against L1210 leukemia and B16 melanoma models. The studies highlighted the potential for these compounds in targeted cancer therapies .
  • Mechanistic Insights : Research indicated that quinoline derivatives could enhance superoxide dismutase activity while decreasing glutathione levels in cancer cells, leading to increased oxidative stress and subsequent cell death .

Properties

CAS No.

897561-78-3

Molecular Formula

C17H9F4NO2

Molecular Weight

335.25 g/mol

IUPAC Name

6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24)

InChI Key

SISVFTSCVOHXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.